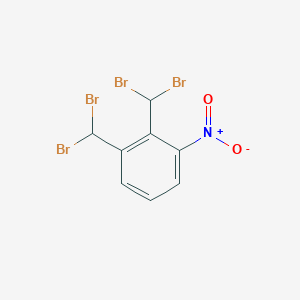
1,2-Bis(dibromomethyl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dibromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6Br4NO2 It is a derivative of benzene, where two hydrogen atoms are replaced by dibromomethyl groups and one hydrogen atom is replaced by a nitro group
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dibromomethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1,2-bis(methyl)-3-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve high purity.
化学反応の分析
Types of Reactions
1,2-Bis(dibromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or mild heating.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,2-bis(dibromomethyl)-3-aminobenzene.
Oxidation: 1,2-bis(formyl)-3-nitrobenzene or 1,2-bis(carboxy)-3-nitrobenzene.
科学的研究の応用
1,2-Bis(dibromomethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its dibromomethyl groups are versatile functional groups that can undergo various transformations.
Materials Science: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Biological Studies: The compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
作用機序
The mechanism of action of 1,2-bis(dibromomethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the dibromomethyl groups act as electrophilic centers that can be attacked by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
類似化合物との比較
1,2-Bis(dibromomethyl)-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Bis(dibromomethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2-Bis(dibromomethyl)-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
1,2-Bis(bromomethyl)-3-nitrobenzene: Contains bromomethyl groups instead of dibromomethyl groups, leading to different reactivity and applications.
特性
CAS番号 |
184026-01-5 |
|---|---|
分子式 |
C8H5Br4NO2 |
分子量 |
466.75 g/mol |
IUPAC名 |
1,2-bis(dibromomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H5Br4NO2/c9-7(10)4-2-1-3-5(13(14)15)6(4)8(11)12/h1-3,7-8H |
InChIキー |
IBUSQAGSVWPMPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(Br)Br)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


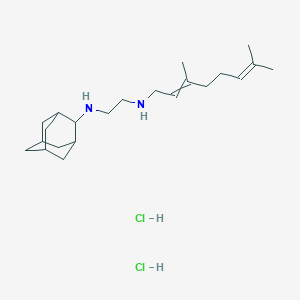
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)

![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)

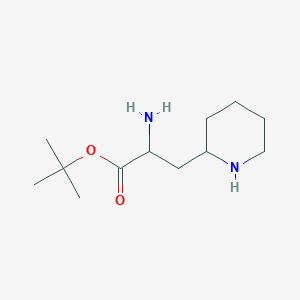

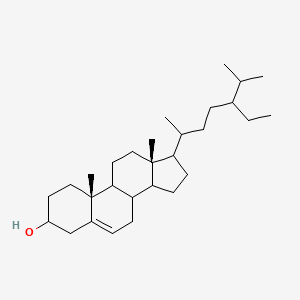
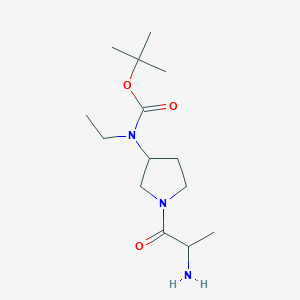
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
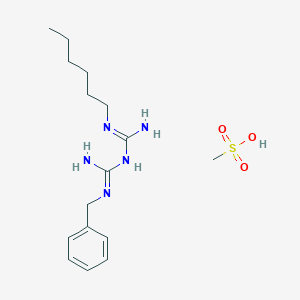
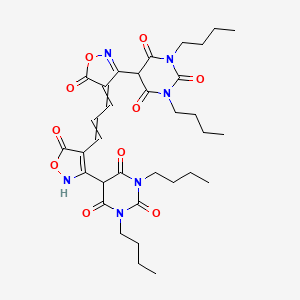
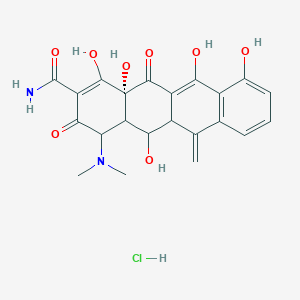
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
